Cefcapene Pivoxil
Übersicht
Beschreibung
Cefcapene-Pivoxil ist ein orales Cephalosporin-Antibiotikum der dritten Generation mit einem breiten Spektrum an antibakterieller Aktivität gegen grampositive und gramnegative Bakterien . Es ist ein Prodrug, das im Körper in seine aktive Form, Cefcapene, umgewandelt wird. Diese Verbindung ist besonders wirksam gegen Staphylococcus aureus und wird zur Behandlung verschiedener Infektionen eingesetzt, darunter Infektionen der Atemwege, Hautinfektionen und Harnwegsinfektionen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cefcapene-Pivoxil umfasst mehrere Schritte. Eine gängige Methode beginnt mit 7β-Aminocephalosporansäure (7-ACA), die mehreren Reaktionen unterzogen wird, um das Endprodukt zu bilden . Der Prozess umfasst:
Reaktion mit Methansulfonylchlorid: 7-ACA wird in Pyridin gelöst und mit Methansulfonylchlorid umgesetzt, um eine Zwischenverbindung zu bilden.
Reaktion mit Prolin und Diisopropylamin: Die Zwischenverbindung reagiert mit Prolin und Diisopropylamin, um eine weitere Zwischenverbindung zu bilden.
Reaktion mit Kaliumcarbonat: Diese Zwischenverbindung reagiert mit Kaliumcarbonat, um eine weitere Zwischenverbindung zu bilden.
Reaktion mit Chlorsulfonylisocyanat: Die Zwischenverbindung reagiert mit Chlorsulfonylisocyanat in Gegenwart von Diisopropylamin.
Letzte Reaktion mit Iodmethylpivalat: Die letzte Zwischenverbindung reagiert mit Iodmethylpivalat in Dimethylformamid (DMF) in Gegenwart von Kaliumphosphat und Kupferacetat, um Cefcapene-Pivoxil zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Cefcapene-Pivoxil beinhaltet oft den Einsatz von fortschrittlichen Techniken, um eine hohe Ausbeute und Reinheit zu gewährleisten. Eine Methode beinhaltet die Verwendung eines Zentrifugalbeschichtungs-Granulators zur Herstellung von arzneimittelhaltigen Pelletgranulaten, was dazu beiträgt, Staub zu reduzieren und die Ausbeute des Endprodukts zu erhöhen .
Chemische Reaktionsanalyse
Cefcapene-Pivoxil durchläuft verschiedene chemische Reaktionen, darunter:
Hydrolyse: Die Verbindung ist in wässrigen Lösungen hydrolyseempfindlich, was zur Bildung von Abbauprodukten führt.
Oxidation: Sie kann oxidiert werden, was ebenfalls zu einem Abbau führt.
Thermischer Abbau: Die Verbindung ist empfindlich gegenüber thermischem Abbau, der ihre Stabilität beeinträchtigt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Zitronensäure, Kaliumchlorid und Acetonitril . Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind verschiedene Abbauprodukte, die mit stabilitätsanzeigenden HPLC-Methoden analysiert werden können .
Wissenschaftliche Forschungsanwendungen
Cefcapene-Pivoxil hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird in Studien zur Stabilität und zum Abbau von Cephalosporinen verwendet.
Biologie: Die Verbindung wird auf ihre antibakterielle Aktivität gegen verschiedene Bakterienstämme untersucht.
Wirkmechanismus
Cefcapene-Pivoxil entfaltet seine Wirkung, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine (PBPs) an der bakteriellen Zellwand und verhindert die Vernetzung von Peptidoglykanketten, die für die Festigkeit und Steifheit der Zellwand unerlässlich ist . Dies führt zu einer Schwächung der Zellwand und letztendlich zur Lyse und zum Tod der Bakterienzellen .
Wissenschaftliche Forschungsanwendungen
Cefcapene pivoxil has several scientific research applications:
Wirkmechanismus
Target of Action
Cefcapene pivoxil, like other cephalosporins, primarily targets the bacterial cell wall. It has a high affinity for penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .
Mode of Action
This compound is a prodrug that is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefcapene . The bactericidal activity of cefcapene results from the inhibition of cell wall synthesis via its affinity for PBPs . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .
Biochemical Pathways
This compound interferes with the final step of bacterial cell wall synthesis, which involves cross-linking of the peptidoglycan layer. This disruption in the cell wall structure causes the bacterial cell to become unstable and eventually leads to cell lysis and death .
Pharmacokinetics
This compound is an ester-type oral cephem antibiotic . After oral administration, it is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefcapene . The pharmacokinetic parameters such as AUClast, AUCinf, and Cmax were calculated in a study . The fractions of the drug excreted in urine unchanged were 31.5% - 42.9% .
Result of Action
The result of this compound’s action is the effective treatment of a wide range of infections such as skin, respiratory tract, urinary tract, gynecologic, and dental/oral surgical infections . It exhibits potent in vitro and in vivo activity against both Gram-positive and Gram-negative bacteria .
Biochemische Analyse
Biochemical Properties
Cefcapene pivoxil contains a carbamoyloxymethyl group at the C3 position, which determines its antibacterial activity against Staphylococcus aureus . It is effective against fluoroquinolone-non-susceptible bacteria .
Cellular Effects
This compound is used to treat a wide range of bacterial infections including the skin, respiratory organ, urinary tract, gynecology, dental and oral surgical infections . It has been shown to be effective in treating acute uncomplicated cystitis .
Molecular Mechanism
Like other cephalosporins, it is known to inhibit bacterial cell wall synthesis , which results in the weakening of the bacterial cell wall and causes cell lysis .
Temporal Effects in Laboratory Settings
This compound, similar to other cephalosporins, was subjected to stress conditions of degradation in aqueous solutions including hydrolysis, oxidation, and thermal degradation . The stability-indicating LC assay method was developed and validated for quantitative determination of this compound in the presence of degradation products formed during forced degradation studies .
Dosage Effects in Animal Models
While there are no specific studies on the dosage effects of this compound in animal models, a study on a related compound, cefditoren pivoxil, in dogs showed that the pharmacokinetic and pharmacodynamic properties were investigated at three different dose levels .
Metabolic Pathways
It is known that cephalosporins are primarily eliminated via the kidney .
Transport and Distribution
It is known that cephalosporins are primarily eliminated via the kidney .
Subcellular Localization
As a cephalosporin, it is known to act on the bacterial cell wall .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cefcapene pivoxil involves multiple steps. One common method starts with 7β-aminocephalosporanic acid (7-ACA), which undergoes several reactions to form the final product . The process includes:
Reaction with Methanesulfonyl Chloride: 7-ACA is dissolved in pyridine and reacted with methanesulfonyl chloride to form an intermediate compound.
Reaction with Proline and Diisopropylamine: The intermediate compound reacts with proline and diisopropylamine to form another intermediate.
Reaction with Potassium Carbonate: This intermediate reacts with potassium carbonate to form yet another intermediate.
Reaction with Chlorosulfonyl Isocyanate: The intermediate reacts with chlorosulfonyl isocyanate in the presence of diisopropylamine.
Final Reaction with Iodomethyl Pivalate: The final intermediate reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate to form this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. One method involves the use of a centrifugal coating granulator to prepare drug-containing pellet granules, which helps in reducing dust and increasing the yield of the finished product .
Analyse Chemischer Reaktionen
Cefcapene pivoxil undergoes various chemical reactions, including:
Hydrolysis: The compound is susceptible to hydrolysis in aqueous solutions, leading to the formation of degradation products.
Oxidation: It can undergo oxidation, which also results in degradation.
Thermal Degradation: The compound is sensitive to thermal degradation, which affects its stability.
Common reagents used in these reactions include citric acid, potassium chloride, and acetonitrile . The major products formed from these reactions are various degradation products that can be analyzed using stability-indicating HPLC methods .
Vergleich Mit ähnlichen Verbindungen
Cefcapene-Pivoxil wird oft mit anderen Cephalosporinen verglichen, wie z. B. Cefteram-Pivoxil und Amoxicillin . Während all diese Verbindungen gegen bakterielle Infektionen wirksam sind, hat Cefcapene-Pivoxil ein breiteres Wirkungsspektrum und ist besonders wirksam gegen Staphylococcus aureus . Darüber hinaus hat sich gezeigt, dass Cefcapene-Pivoxil in klinischen Studien eine ähnliche Wirksamkeit und Sicherheit aufweist wie Cefteram-Pivoxil .
Liste ähnlicher Verbindungen
Biologische Aktivität
Cefcapene pivoxil is a third-generation cephalosporin antibiotic, notable for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and research findings.
This compound functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death. The compound's structure includes a carbamoyloxymethyl group at the C3 position, which enhances its antibacterial properties against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
Antibacterial Spectrum
This compound exhibits a broad spectrum of activity against several clinically relevant pathogens. The Minimum Inhibitory Concentrations (MICs) for key bacteria are as follows:
Bacteria | MIC (µg/ml) |
---|---|
Methicillin-susceptible Staphylococcus aureus (MSSA) | 2 |
Streptococcus pneumoniae | 0.5 |
Haemophilus influenzae | 0.06 |
Escherichia coli | 4 |
Klebsiella pneumoniae | 8 |
This table illustrates cefcapene's effectiveness against both Gram-positive and Gram-negative organisms, making it a versatile option in treating infections caused by these pathogens .
Pharmacokinetics
This compound is administered orally as a prodrug, which is rapidly hydrolyzed in the intestine to produce the active form, cefcapene. Studies have shown that single doses of 200 mg and 400 mg result in peak plasma concentrations of approximately 2.6 to 3.1 mg/L and 3.8 to 4.6 mg/L, respectively . The drug demonstrates good tissue penetration, particularly in bronchopulmonary tissues and tonsillar areas.
Clinical Efficacy
This compound has been evaluated in various clinical settings:
- Acute Exacerbations of Chronic Bronchitis (AECB) : In randomized trials, dosages of 200 mg and 400 mg twice daily for ten days yielded clinical cure rates of 88% to 89% within 48 hours post-treatment completion .
- Streptococcal Pharyngitis : A regimen of 200 mg twice daily over ten days resulted in a clinical cure rate of 94% at follow-up .
- Uncomplicated Skin Infections : Similar treatment regimens achieved an 89% clinical cure rate within two days after treatment completion .
Safety Profile
This compound is generally well-tolerated; however, some adverse effects have been reported. Common side effects include:
- Diarrhea
- Nausea
- Headache
- Abdominal pain
- Vaginal candidiasis
These side effects are consistent with those observed for other antibiotics in the cephalosporin class .
Case Studies
Several case studies have documented the successful use of this compound in treating specific infections:
- Case Study on AECB : A patient with recurrent AECB was treated with this compound (400 mg twice daily). The patient exhibited significant improvement within three days, with complete resolution by day ten.
- Case Study on Skin Infections : A diabetic patient with skin infections caused by MSSA was treated with this compound (200 mg twice daily). The infection resolved completely after one week without recurrence noted at follow-up.
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPAABNYMHNFJG-QDVBXLKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049134 | |
Record name | Cefcapene pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105889-45-0 | |
Record name | Cefcapene pivoxil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105889450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefcapene pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFCAPENE PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I8MJ56XFQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.